molecular formula C8H5F3N4O B12957181 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine

5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine

Cat. No.: B12957181
M. Wt: 230.15 g/mol
InChI Key: PMRZPIOFJJFUSN-UHFFFAOYSA-N
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Description

5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its versatility as a hydrolytically stable bioisostere for ester and amide bonds, which can improve the metabolic stability of potential drug candidates . The core 1,2,4-oxadiazole motif is present in numerous investigational drugs and is celebrated for its broad therapeutic potential across multiple areas, including oncology and the disorders of the central nervous system (CNS) . The primary research value of this specific derivative lies in its potential application in developing inhibitors for Class IIa Histone Deacetylases (HDACs), such as HDAC4, HDAC5, HDAC7, and HDAC9 . This class of enzymes is a compelling target in ongoing research for various cancers and neurodegenerative diseases. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is a distinctive pharmacophore known to confer high specificity and potency toward Class IIa HDACs by interacting with the zinc ion in the enzyme's catalytic pocket . Consequently, this compound is an excellent candidate for researchers building chemical libraries for high-throughput screening or as a key synthetic intermediate in developing targeted molecular probes for oncology and neuroscience research programs. The integration of the trifluoromethyl group and the pyridine ring enhances the molecule's properties, potentially contributing to improved membrane permeability and binding affinity through electronic and steric effects. This compound is supplied for research purposes to investigate novel therapeutic strategies targeting epigenetic regulation and cellular proliferation pathways. This product is labeled with the appropriate "For Research Use Only" designation and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5F3N4O

Molecular Weight

230.15 g/mol

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)4-1-2-5(13-3-4)6-14-7(12)15-16-6/h1-3H,(H2,12,15)

InChI Key

PMRZPIOFJJFUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC(=NO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and appropriate aromatic amines.

    Pd-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction using a Pd(dba)2/BINAP catalytic system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxadiazole derivative with altered electronic properties.

Scientific Research Applications

5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Substituent Variation on the Oxadiazole Ring

Key Analogs and Properties:

Compound Name Substituent at Oxadiazole-5 Molecular Weight Bioactivity/Application Reference
5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine -CF₃ 153.06 g/mol Building block for drug synthesis
5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine 4-Bromophenyl 240.06 g/mol Intermediate in organic synthesis
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine 4-tert-Butylphenyl (thiadiazole) 249.35 g/mol No reported diuretic activity
Target Compound 5-(5-CF₃-pyridin-2-yl) ~257.17 g/mol* Potential antimalarial/anticancer

Insights:

  • Bulky substituents like 4-tert-butylphenyl (in thiadiazole analogs) may reduce bioactivity due to steric hindrance .
  • Pyridinyl substitution in the target compound introduces nitrogen-based hydrogen bonding, improving target specificity compared to phenyl analogs .

Aromatic System Comparison: Pyridine vs. Phenyl

Key Analogs:

  • 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine (phenyl analog): Exhibits higher lipophilicity (LogP ~2.1) due to the absence of pyridine nitrogen, favoring blood-brain barrier penetration .
  • Target Compound (pyridinyl analog): The pyridine nitrogen enhances solubility in polar solvents (e.g., water solubility ~0.5 mg/mL) and may improve pharmacokinetics .

Activity Comparison:

  • Pyridine-containing analogs (e.g., pexidartinib) show therapeutic utility in oncology due to kinase inhibition, while phenyl analogs are often intermediates .

Functional Group Positioning and Bioactivity

  • CGS 4270 (amiloride analog with oxadiazol-3-amine): Retains diuretic activity by mimicking acylguanidine pharmacophores, whereas 5-aryl-oxadiazol-amines without specific substitution are inactive .
  • Antimalarial Compound 157 : Incorporates a 5-(5-CF₃-pyridin-2-yl) group, demonstrating that trifluoromethylpyridine-oxadiazole hybrids can disrupt parasite metabolism .

Biological Activity

The compound 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a pyridine ring and an oxadiazole moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit significant biological activities, particularly in anticancer research. The following sections detail specific findings related to this compound's biological activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.65 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • U-937 (Monocytic Leukemia) : Similar cytotoxicity was observed with IC50 values suggesting effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve:
    • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. This was confirmed by increased levels of cleaved caspase-3 and p53 expression in treated cells .
    • Cell Cycle Arrest : Further studies indicated that it may cause cell cycle arrest at the G2/M phase, contributing to its anticancer efficacy .

Comparative Studies

Comparative analyses with other oxadiazole derivatives have shown that this compound possesses superior activity against certain cancer types:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
DoxorubicinMCF-70.75DNA intercalation
Other OxadiazolesVarious>1.0Varies

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent .
  • Combination Therapy : Investigations into combination therapies revealed that when used alongside traditional chemotherapeutics, such as cisplatin, there was a synergistic effect leading to enhanced tumor suppression .

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